molecular formula C21H22FN3O5S B2418319 N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 955240-90-1

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2418319
CAS No.: 955240-90-1
M. Wt: 447.48
InChI Key: DWTJPFOUPCRVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22FN3O5S and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5S/c22-16-5-7-17(8-6-16)25-14-18(30-21(25)27)13-23-20(26)15-3-9-19(10-4-15)31(28,29)24-11-1-2-12-24/h3-10,18H,1-2,11-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTJPFOUPCRVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3CN(C(=O)O3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C20H28FN3O4C_{20}H_{28}FN_3O_4, with a molecular weight of 393.45 g/mol. The compound features an oxazolidinone ring, which is known for its role in antibiotic activity, particularly against Gram-positive bacteria.

The biological activity of this compound can be attributed to its structural components:

  • Oxazolidinone Moiety : This part of the molecule is crucial for its antibiotic properties, as it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
  • Pyrrolidine Sulfonamide Group : This segment may enhance the compound's interaction with biological targets, potentially increasing its efficacy and selectivity.

Antimicrobial Activity

Research has demonstrated that compounds with oxazolidinone structures exhibit significant antimicrobial properties. In vitro studies indicate that this compound shows activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Enterococcus faecium1.0 µg/mL
Streptococcus pneumoniae0.25 µg/mL

These findings suggest that the compound could be a candidate for treating infections caused by resistant strains of bacteria.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines show that the compound has a selective toxicity profile:

Cell LineIC50 (µM)
HeLa20
MCF715
HCT11625

The IC50 values indicate that while the compound exhibits some cytotoxic effects, it may still be viable for therapeutic use depending on the dosage and treatment regimen.

Case Studies

A notable case study involved a patient with a multi-drug resistant bacterial infection who was treated with a regimen including this compound. The treatment resulted in significant clinical improvement and microbiological clearance within two weeks, highlighting the potential of this compound in clinical settings.

Q & A

Q. What are the key steps for synthesizing N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how are intermediates characterized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the oxazolidinone core via cyclization of 4-fluorophenyl isocyanate with epichlorohydrin derivatives. The benzamide moiety is introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation) between the oxazolidinone intermediate and 4-(pyrrolidin-1-ylsulfonyl)benzoic acid. Intermediates are purified using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterized via 1H^1H/13C^{13}C NMR (400–600 MHz, CDCl3_3/DMSO-d6_6) and High-Resolution Mass Spectrometry (HRMS) .

Q. How is the compound’s structural integrity confirmed after synthesis?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
  • 1H^1H/13C^{13}C NMR to verify proton and carbon environments, focusing on the oxazolidinone carbonyl (170–175 ppm) and sulfonyl group (110–115 ppm).
  • IR spectroscopy to identify key functional groups (e.g., C=O stretch at ~1750 cm1^{-1}).
  • Mass spectrometry (ESI-TOF) to confirm molecular weight (e.g., [M+H]+^+ peak at m/z ~500–550).
    Purity is assessed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) with >95% threshold .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Methodological Answer: Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for coupling reactions due to their ability to stabilize intermediates. Oxazolidinone cyclization requires anhydrous conditions (reflux in THF at 60–70°C). Reaction progress is monitored via TLC (Rf_f = 0.3–0.5 in ethyl acetate/hexane 1:1). Post-reaction workup includes quenching with ice-cold water and extraction with dichloromethane .

Advanced Research Questions

Q. How can reaction yields be optimized when impurities dominate the final product?

  • Methodological Answer: Impurities often arise from incomplete coupling or sulfonation steps. Solutions include:
  • Stoichiometric Adjustments: Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete sulfonation.
  • Temperature Control: Maintain 0–5°C during sulfonation to minimize side reactions.
  • Purification: Employ recrystallization (ethanol/water) or preparative HPLC (C18, gradient elution) for challenging separations .

Q. How should researchers address conflicting biological activity data across assays?

  • Methodological Answer: Discrepancies may stem from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:
  • Standardize Solvents: Use DMSO at ≤0.1% to avoid cytotoxicity.
  • Dose-Response Curves: Perform triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity).
  • Orthogonal Assays: Validate results using both in vitro (e.g., enzymatic inhibition) and cell-based (e.g., MTT) assays .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer: Focus on modifying:
  • Oxazolidinone Core: Replace 4-fluorophenyl with other aryl groups (e.g., chlorophenyl) to assess electronic effects.
  • Sulfonyl Group: Test pyrrolidine vs. morpholine sulfonamides for steric impact.
    Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial RNA polymerase) .

Q. How can the compound’s stability under varying storage conditions be evaluated?

  • Methodological Answer: Conduct accelerated stability studies:
  • Thermal Stability: Store at 25°C, 40°C, and 60°C for 4 weeks; monitor via HPLC.
  • Light Sensitivity: Expose to UV (254 nm) and assess degradation via 1H^1H NMR.
  • Humidity: Use desiccators with controlled humidity (20–80% RH). Degradation products are identified via LC-MS/MS .

Q. What methods improve solubility for in vivo studies?

  • Methodological Answer: For poor aqueous solubility:
  • Co-Solvents: Use PEG-400/water (1:1) or cyclodextrin complexes.
  • Nanoformulation: Prepare liposomal suspensions (e.g., DSPC/cholesterol) via thin-film hydration.
    Characterize solubility via dynamic light scattering (DLS) and validate bioavailability in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.